

BI-167107 chemical structure and properties

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Compound of Interest

Compound Name: BI-167107

Cat. No.: B15619068

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An In-depth Technical Guide to **BI-167107** For Researchers, Scientists, and Drug Development Professionals


This guide provides a comprehensive technical overview of **BI-167107**, a high-affinity full agonist for the $\beta 2$ adrenergic receptor. It covers the chemical structure, physicochemical and pharmacological properties, associated signaling pathways, and key experimental methodologies.

Core Chemical Identity

BI-167107 is a synthetic organic compound developed by Boehringer Ingelheim. It was created during a research campaign to develop third-generation, long-acting $\beta 2$ -agonists for treating pulmonary diseases like asthma.^{[1][2][3]} Its high potency and remarkably slow dissociation rate have made it an invaluable tool for structural biology, particularly in stabilizing and crystallizing the active state of the $\beta 2$ adrenergic receptor ($\beta 2AR$) and its complex with G-proteins.^{[1][3][4]}

Chemical Structure and Identifiers

The chemical structure and standard identifiers for **BI-167107** are summarized below.

Identifier	Value
IUPAC Name	5-hydroxy-8-(1-hydroxy-2-((2-methyl-1-(o-tolyl)propan-2-yl)amino)ethyl)-2H-benzo[b][3][5]oxazin-3(4H)-one[6]
CAS Number	1202235-68-4[5][6]
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₄ [6]
SMILES	<chem>O=C(N1)COC2=C1C(O)=CC=C2C(CNC(C)(C)CC3=C(C)C=CC=C3)O</chem> [6]
2D Structure	 alt text

Physicochemical Properties

Key physicochemical data for **BI-167107** are presented in the table below. This information is crucial for handling, formulation, and experimental design.

Property	Value
Molecular Weight	370.449 g/mol [6][7]
Purity	>98% (via HPLC)[6][7]
Solubility	Soluble in DMSO at 75 mg/mL (202.46 mM)[6][7]

Pharmacological Profile

BI-167107 is characterized by its potent agonism at β -adrenergic receptors and a distinctive selectivity profile.

Mechanism of Action

BI-167107 acts as a full agonist at the β 2 adrenergic receptor, a member of the G-protein-coupled receptor (GPCR) family.[4][5] Upon binding, it stabilizes an active conformation of the receptor, promoting its coupling to the stimulatory G-protein (Gs).[8] This activation initiates a

downstream signaling cascade. The compound's utility in structural studies is enhanced by its extremely slow dissociation from the receptor, with a half-life of over 30 hours, which ensures the receptor remains in a stable, agonist-bound state.[\[1\]](#)[\[3\]](#)

Potency and Efficacy

The following table summarizes the quantitative pharmacological data for **BI-167107**, highlighting its high affinity and functional potency.

Parameter	Target	Value	Assay Type
K _d	Human β 2AR	84 pM [1] [3] [4] [5]	Radioligand Binding
EC ₅₀	Human β 2AR	0.05 nM [1] [3]	cAMP Accumulation
t _{1/2} (dissociation)	Human β 2AR	30 hours [1] [3]	Radioligand Dissociation
IC ₅₀	Human β 1AR	3.2 nM [1] [2] [3] [6]	Agonist Radioligand
IC ₅₀	Human α 1A	32 nM [1] [2] [3] [6]	Antagonist Radioligand

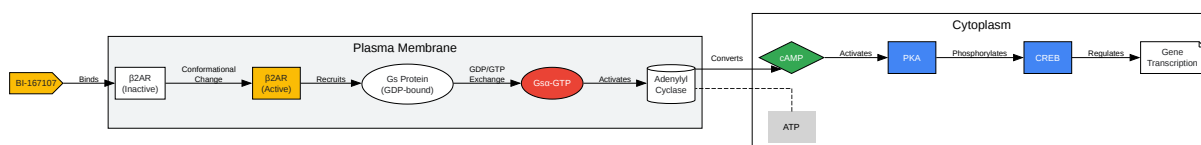
Selectivity Profile

While highly potent at β 2AR, **BI-167107** is not entirely selective. A Eurofins Safety Panel 44™ screen revealed significant activity at other receptors.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its activity at β 1AR is also notable.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Target	Activity Type	IC ₅₀
β1 Adrenergic Receptor (human)	Agonist	3.2 nM[1][2][3]
α1A Adrenergic Receptor (human)	Antagonist	32 nM[1][2][3]
5-HT1B (human)	Antagonist	0.25 μM[2][3]
5-HT1A (human)	Agonist	1.4 μM[2][3]
D2S (human)	Agonist	5.9 μM[2][3]
5-HT Transporter (human)	Antagonist	6.1 μM[2][3]
μ (MOP) Opioid Receptor (human)	Agonist	6.5 μM[2][3]
Dopamine Transporter (human)	Antagonist	7.2 μM[2][3]

Signaling Pathway

Activation of the β2AR by **BI-167107** initiates the canonical Gs-protein signaling cascade. The diagram below illustrates this pathway.



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β 2AR Gs-protein signaling pathway activated by **BI-167107**.

Experimental Protocols

BI-167107's unique properties have led to its use in various experimental settings. Below are outlines of key methodologies.

Synthesis of BI-167107

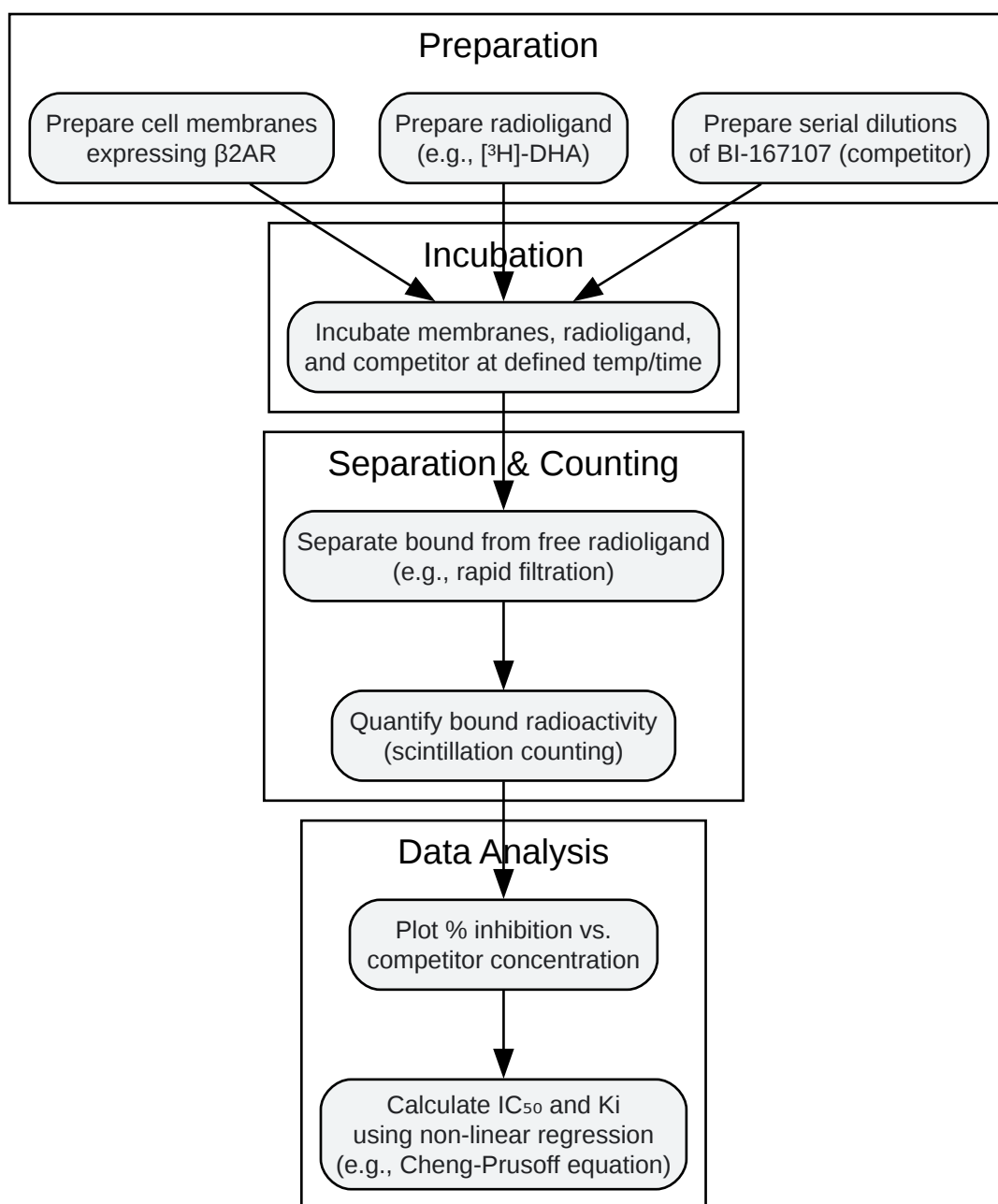
A practical, 7-step synthetic route has been developed for **BI-167107**, which is suitable for large-scale preparation.[\[9\]](#)

- Starting Material: 2-nitroresorcinol.
- Key advantages: The reported route avoids the use of highly toxic reagents.
- Confirmation: The final product structure was confirmed by ^1H NMR, ^{13}C NMR, and Mass Spectrometry.[\[9\]](#)

Note: For detailed, step-by-step synthesis protocols, researchers should refer to the primary literature, such as Wang et al., 2013, as cited in related publications.[\[9\]](#)

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_d or K_i) of **BI-167107** for its target receptors.



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Workflow for a competitive radioligand binding assay.

Methodology Details:

- **Membrane Preparation:** Membranes are prepared from cells overexpressing the human $\beta 2AR$.

- **Competition Binding:** A constant concentration of a suitable radioligand (e.g., [125 I]-cyanopindolol) is incubated with the membranes in the presence of varying concentrations of the unlabeled competitor ligand (**BI-167107**).
- **Equilibrium:** The reaction is allowed to reach equilibrium.
- **Separation:** The mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of **BI-167107** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation.[\[10\]](#)

cAMP Accumulation Assay

This functional assay measures the ability of **BI-167107** to stimulate the production of the second messenger cyclic AMP (cAMP), providing a readout of its agonistic activity.

Methodology Details:

- **Cell Culture:** Whole cells expressing the $\beta 2AR$ (e.g., CHO or HEK293 cells) are cultured.
- **Stimulation:** Cells are incubated with varying concentrations of **BI-167107** for a defined period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
- **Lysis and Detection:** Cells are lysed, and the intracellular cAMP concentration is quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.[\[10\]](#)[\[11\]](#)
- **Data Analysis:** A dose-response curve is generated by plotting the cAMP level against the logarithm of the agonist concentration. The EC_{50} value (the concentration producing 50% of the maximal response) is determined using a sigmoidal dose-response model.[\[11\]](#)

Conclusion

BI-167107 is a highly potent, long-acting full agonist of the β_2 adrenergic receptor with significant activity at the β_1 AR as well. Its unique pharmacological profile, particularly its high affinity and slow dissociation kinetics, has established it as a critical chemical tool for the biophysical and structural characterization of β -adrenergic receptors. The data and protocols summarized in this guide provide a foundational resource for researchers utilizing this compound in studies of GPCR structure, function, and pharmacology.

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